molecular formula C19H23Cl2NO4 B12387751 5-[4-[(2,3-dichloro-4-hydroxyphenyl)carbamoyl]-4-methylcyclohexylidene]pentanoic acid

5-[4-[(2,3-dichloro-4-hydroxyphenyl)carbamoyl]-4-methylcyclohexylidene]pentanoic acid

Cat. No.: B12387751
M. Wt: 400.3 g/mol
InChI Key: AMLBTVVCGWKIGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[4-[(2,3-dichloro-4-hydroxyphenyl)carbamoyl]-4-methylcyclohexylidene]pentanoic acid is a complex organic compound characterized by its unique structure, which includes a dichlorohydroxyphenyl group, a carbamoyl group, and a cyclohexylidene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-[(2,3-dichloro-4-hydroxyphenyl)carbamoyl]-4-methylcyclohexylidene]pentanoic acid typically involves multiple steps:

    Formation of the Dichlorohydroxyphenyl Intermediate: This step involves the chlorination of a hydroxyphenyl compound to introduce the dichloro groups. The reaction is usually carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride.

    Carbamoylation: The dichlorohydroxyphenyl intermediate is then reacted with a carbamoylating agent, such as isocyanate, to form the carbamoyl group.

    Cyclohexylidene Ring Formation: The next step involves the formation of the cyclohexylidene ring through a cyclization reaction. This can be achieved using a strong acid catalyst, such as sulfuric acid, under reflux conditions.

    Pentanoic Acid Introduction: Finally, the pentanoic acid moiety is introduced through a condensation reaction with a suitable precursor, such as a pentanoic acid derivative, in the presence of a dehydrating agent like thionyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, to form quinone derivatives.

    Reduction: Reduction reactions can target the carbamoyl group, converting it to an amine.

    Substitution: The dichloro groups can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors. The dichlorohydroxyphenyl group is known to interact with active sites of certain enzymes, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic effects. They are investigated for their anti-inflammatory, anticancer, and antimicrobial properties.

Industry

In the industrial sector, this compound is used in the production of advanced materials, such as polymers and resins. Its unique structure imparts desirable properties, such as thermal stability and chemical resistance, to the materials.

Mechanism of Action

The mechanism of action of 5-[4-[(2,3-dichloro-4-hydroxyphenyl)carbamoyl]-4-methylcyclohexylidene]pentanoic acid involves its interaction with specific molecular targets. The dichlorohydroxyphenyl group can form hydrogen bonds and hydrophobic interactions with enzyme active sites, inhibiting their activity. The carbamoyl group can also participate in covalent bonding with nucleophilic residues in proteins, further enhancing its inhibitory effects.

Comparison with Similar Compounds

Similar Compounds

    4,4-Bis(4-hydroxyphenyl)pentanoic acid: Similar structure but lacks the dichloro and carbamoyl groups.

    2,3-Dichloro-4-hydroxybenzoic acid: Contains the dichlorohydroxyphenyl group but lacks the cyclohexylidene and pentanoic acid moieties.

    4-Methylcyclohexanecarboxylic acid: Contains the cyclohexylidene ring but lacks the dichlorohydroxyphenyl and carbamoyl groups.

Uniqueness

The uniqueness of 5-[4-[(2,3-dichloro-4-hydroxyphenyl)carbamoyl]-4-methylcyclohexylidene]pentanoic acid lies in its combination of functional groups, which imparts a wide range of chemical reactivity and potential applications. The presence of both dichloro and carbamoyl groups allows for diverse chemical modifications, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C19H23Cl2NO4

Molecular Weight

400.3 g/mol

IUPAC Name

5-[4-[(2,3-dichloro-4-hydroxyphenyl)carbamoyl]-4-methylcyclohexylidene]pentanoic acid

InChI

InChI=1S/C19H23Cl2NO4/c1-19(10-8-12(9-11-19)4-2-3-5-15(24)25)18(26)22-13-6-7-14(23)17(21)16(13)20/h4,6-7,23H,2-3,5,8-11H2,1H3,(H,22,26)(H,24,25)

InChI Key

AMLBTVVCGWKIGR-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(=CCCCC(=O)O)CC1)C(=O)NC2=C(C(=C(C=C2)O)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.